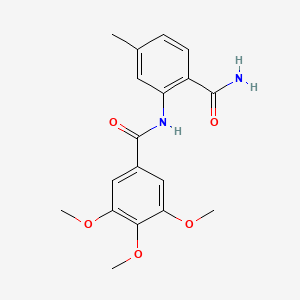
N-(2-carbamoyl-5-methylphenyl)-3,4,5-trimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-carbamoyl-5-methylphenyl)-3,4,5-trimethoxybenzamide: is a synthetic organic compound with potential applications in various fields of scientific research. It is characterized by the presence of a benzamide group substituted with carbamoyl and methyl groups on the phenyl ring, and three methoxy groups on the benzamide ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-carbamoyl-5-methylphenyl)-3,4,5-trimethoxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-amino-5-methylbenzoic acid and 3,4,5-trimethoxybenzoyl chloride.
Amidation Reaction: The 2-amino-5-methylbenzoic acid is reacted with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Purification: The crude product is purified using recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be necessary to maximize yield and purity.
化学反応の分析
Types of Reactions
N-(2-carbamoyl-5-methylphenyl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides with various functional groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
作用機序
The mechanism of action of N-(2-carbamoyl-5-methylphenyl)-3,4,5-trimethoxybenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require further experimental investigation to elucidate.
類似化合物との比較
Similar Compounds
- N-(2-carbamoyl-5-methylphenyl)-2-nitrobenzamide
- 2-carbamoyl-5-methylphenyl acetate
- 2-carbamoyl-5-methylphenyl 2-(trifluoromethoxy)benzenesulfonate
Uniqueness
N-(2-carbamoyl-5-methylphenyl)-3,4,5-trimethoxybenzamide is unique due to the presence of three methoxy groups on the benzamide ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific properties that are valuable in research and industrial applications.
特性
分子式 |
C18H20N2O5 |
|---|---|
分子量 |
344.4 g/mol |
IUPAC名 |
N-(2-carbamoyl-5-methylphenyl)-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C18H20N2O5/c1-10-5-6-12(17(19)21)13(7-10)20-18(22)11-8-14(23-2)16(25-4)15(9-11)24-3/h5-9H,1-4H3,(H2,19,21)(H,20,22) |
InChIキー |
NMYMGNGIYAEUNE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C(=O)N)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


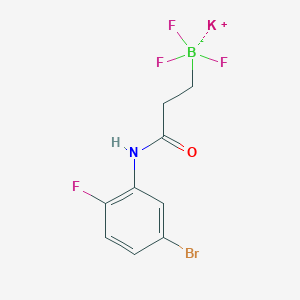


![3-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B15340906.png)
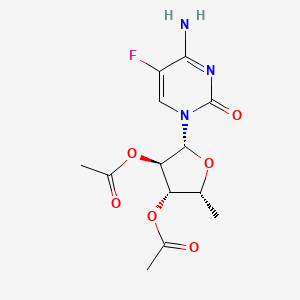
![Diethyl tetracyclo[6.6.1.02,7.09,14]pentadeca-2,4,6,10,12-pentaene-15,15-dicarboxylate](/img/structure/B15340933.png)

![2-Cyclohexylmethoxy-3-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine](/img/structure/B15340942.png)
![[(2S,3R)-3,4-dihydroxybutan-2-yl] (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoate](/img/structure/B15340945.png)
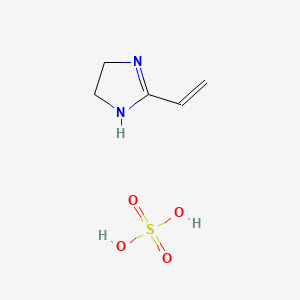
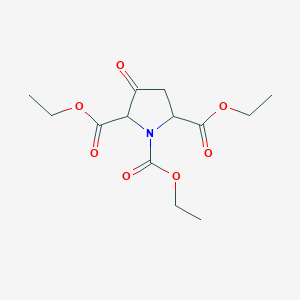

![[N'-[3-(4-aminobenzoyl)oxypropyl]carbamimidoyl]azanium chloride](/img/structure/B15340987.png)

